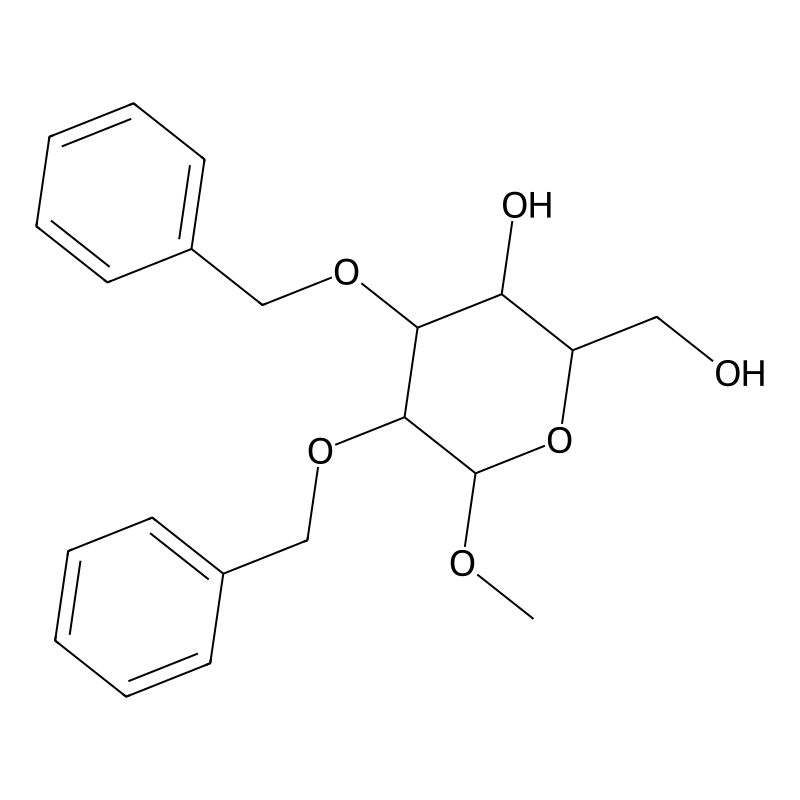

Methyl 2,3-di-O-benzylhexopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2,3-di-O-benzyl-alpha-D-glucopyranoside (CAS 17791-36-5) is a strategically partially protected monosaccharide building block characterized by stable benzyl ether linkages at the C2 and C3 positions alongside a free 4,6-diol system. In synthetic carbohydrate chemistry, this specific protection pattern is highly valued for providing immediate access to regioselective modifications at the primary C6 hydroxyl or the secondary C4 hydroxyl. By securing the more reactive equatorial hydroxyls (C2, C3) with robust, non-participating benzyl groups, this intermediate ensures predictable stereocontrol and prevents unwanted acyl migration during downstream glycosylation or functionalization events [1].

Research Fit

Attempting to substitute Methyl 2,3-di-O-benzyl-alpha-D-glucopyranoside with the base material, methyl alpha-D-glucopyranoside, shifts a significant synthetic burden onto the end-user, requiring a three-step sequence: 4,6-O-benzylidenation, 2,3-di-O-benzylation, and subsequent acidic hydrolysis of the benzylidene acetal. This sequence typically incurs a 40–50% cumulative yield loss and requires handling hazardous reagents such as sodium hydride and benzyl bromide [1]. Conversely, substituting with fully protected analogs (e.g., 2,3,4,6-tetra-O-benzyl) completely eliminates the compound's utility as a glycosyl acceptor, as the lack of free hydroxyl groups prevents chain elongation or targeted functionalization at the C4 or C6 positions [2].

Substitution Risk

-

Tetra-O-benzyl analogs lack free hydroxyl groups and cannot serve as glycosyl acceptors without prior deprotection.

-

Tri-O-benzyl (6-OH only) acceptors may restrict branched oligosaccharide construction due to absence of 4-OH.

-

Isomeric di-O-benzyl patterns (e.g., 2,6-di-O-Bn) shift regioselectivity and can produce complex product mixtures.

Synthetic Efficiency vs. Unprotected Glucopyranoside

Procuring pre-synthesized Methyl 2,3-di-O-benzyl-alpha-D-glucopyranoside directly bypasses the standard three-step protection/deprotection sequence required when starting from methyl alpha-D-glucopyranoside. Literature standard protocols for converting the base glucoside to the 2,3-di-O-benzyl derivative via a 4,6-O-benzylidene intermediate typically achieve an overall yield of only 50–60%, accompanied by significant solvent and purification overhead [1]. By utilizing the pre-formed diol, laboratories eliminate the need for handling highly reactive benzylating agents (NaH/BnBr) and acidic deprotection conditions, directly rescuing the ~40% material loss associated with the in-house preparation.

| Evidence Dimension | Synthetic steps and cumulative yield loss to reach the 4,6-diol |

| Target Compound Data | 0 steps required; 100% material retention for downstream use |

| Comparator Or Baseline | Methyl alpha-D-glucopyranoside (Base material) |

| Quantified Difference | Saves 3 synthetic steps and prevents ~40-50% cumulative yield loss |

| Conditions | Standard laboratory-scale carbohydrate protection protocols |

Bypassing the multi-step protection sequence reduces labor costs, eliminates hazardous reagent handling, and accelerates downstream synthesis of complex oligosaccharides.

C6 Regioselectivity vs. Unprotected Glucosides

The presence of the free 4,6-diol in Methyl 2,3-di-O-benzyl-alpha-D-glucopyranoside allows for highly regioselective reactions at the primary C6 position due to steric and electronic differentiation from the secondary C4 hydroxyl. For instance, selective primary tosylation or conversion to 6-azido derivatives proceeds with >90% regioselectivity at C6 [1]. In contrast, attempting such selective modifications on fully unprotected methyl alpha-D-glucopyranoside often results in complex mixtures of multi-substituted products, requiring arduous chromatographic separation and resulting in low isolated yields of the desired mono-functionalized product.

| Evidence Dimension | Regioselectivity of primary hydroxyl (C6) modification |

| Target Compound Data | >90% regioselectivity for C6 over C4 |

| Comparator Or Baseline | Methyl alpha-D-glucopyranoside (Unprotected) |

| Quantified Difference | Dramatically higher regiocontrol, avoiding complex poly-substituted mixtures |

| Conditions | Standard selective primary functionalization (e.g., tosylation or dioxaphosphorane-mediated azidation) |

High regioselectivity at C6 is critical for synthesizing 6-deoxy sugars, neoglycolipids, and specific 1->6 linked disaccharides without complex purification steps.

Glycosylation Acceptor Stability vs. Acetyl Analogs

As a glycosyl acceptor, Methyl 2,3-di-O-benzyl-alpha-D-glucopyranoside provides superior performance in synthesizing complex linkages compared to acceptors with participating protecting groups (like acetates) at C2. The non-participating nature of the benzyl ether at C2 and C3 allows the stereochemical outcome of glycosylation at C4 or C6 to be entirely dictated by the chosen glycosyl donor and promoter system [1]. When compared to 2,3-di-O-acetyl analogs, the benzyl-protected acceptor demonstrates higher stability under basic conditions and completely avoids orthoester formation or acyl migration during complex coupling reactions, ensuring higher yields of the target inter-glycosidic linkage.

| Evidence Dimension | Acceptor stability and side-product formation during glycosylation |

| Target Compound Data | Zero acyl migration; stable under basic/nucleophilic conditions |

| Comparator Or Baseline | Methyl 2,3-di-O-acetyl-alpha-D-glucopyranoside |

| Quantified Difference | Eliminates acyl-transfer side products, improving isolated yields of pure disaccharides |

| Conditions | Standard chemical glycosylation conditions using reactive donors |

Ensuring stable, non-migrating protection at C2/C3 is essential for maximizing yields and stereopurity during the assembly of complex oligosaccharides and glycoconjugates.

6-Deoxy and 6-Functionalized Sugar Synthesis

Directly leveraging the regioselective reactivity of the free C6 hydroxyl (as detailed in Section 3) to generate 6-deoxy-6-halo, 6-azido, or 6-O-tosyl derivatives. These are crucial intermediates for synthesizing nucleotide sugar analogs and enzyme inhibitors where C4 must remain unmodified [1].

Neoglycolipid & Glycoconjugate Assembly

Serving as a reliable, non-migrating glycosyl acceptor for the regioselective formation of 1->6 or 1->4 inter-glycosidic linkages. The stable benzyl protection ensures high yields during the modular synthesis of amphiphilic neoglycolipids and targeted drug delivery vehicles [2].

Orthogonal Protection Strategies

Acting as a core scaffold where the 4,6-diol can be orthogonally protected (e.g., C6 silylation followed by C4 glycosylation). This streamlines the multi-step synthesis of branched oligosaccharides by completely bypassing the initial 3-step protection sequence required for the base glucopyranoside [3].

Application Fit Matrix

References

- [1] Preparation of Primary and Secondary Azidosugars from Diols Using the Dioxaphosphorane Methodology. Journal of Carbohydrate Chemistry, 1999.

- [2] Syntheses of Neoglycolipids with Hexitol Spacers Between the Saccharidic and the Lipidic Parts. Carbohydrate Research, 2001.

- [3] Orthogonal protecting group strategies for the assembly of complex branched oligosaccharides. Chemical Reviews, 2000.

XLogP3

Other CAS

17791-36-5

Explore Compound Types

O4Si-4